1-Propanamine, N,N-dimethyl-2-nitro-

Description

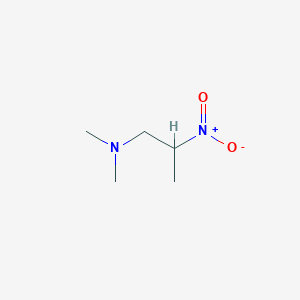

“1-Propanamine, N,N-dimethyl-2-nitro-” (CAS RN: 62689-52-5 as the hydrochloride salt) is a tertiary amine derivative of propane with a nitro group (-NO₂) at the second carbon and two methyl groups attached to the nitrogen atom. Its molecular formula is C₅H₁₂ClN₃O₂ in the hydrochloride form, with the free base likely being C₅H₁₁N₃O₂ (molecular weight ~145.16 g/mol). The compound’s structure comprises a propane backbone where the amine group at position 1 is substituted with two methyl groups, and the nitro group is positioned at carbon 2. This structural configuration influences its physicochemical properties, such as polarity, solubility, and reactivity .

Limited synthesis details are available in the provided evidence, but analogous compounds (e.g., N-substituted nitroethenamines) are synthesized via reactions of nitroethenes with amines under reflux conditions . The hydrochloride salt form is a stable, hygroscopic solid, typically stored at low temperatures (4°C) in sealed containers .

Properties

CAS No. |

104892-72-0 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

N,N-dimethyl-2-nitropropan-1-amine |

InChI |

InChI=1S/C5H12N2O2/c1-5(7(8)9)4-6(2)3/h5H,4H2,1-3H3 |

InChI Key |

DXZMDABJBOTWTA-UHFFFAOYSA-N |

SMILES |

CC(CN(C)C)[N+](=O)[O-] |

Canonical SMILES |

CC(CN(C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1-Propanamine, N,N-dimethyl-2-nitro- serves as an important intermediate in organic synthesis. Its applications include:

- Pharmaceutical Synthesis : The compound is utilized as a precursor in the synthesis of various pharmaceutical agents. Its nitro group can be reduced to amines or further functionalized to create complex molecules used in drug development .

- Chemical Research : Researchers employ this compound in studies related to nitrogen-containing heterocycles, which are vital in medicinal chemistry. The ability to modify the nitro group allows for the exploration of structure-activity relationships in drug design .

Case Studies

Several studies highlight the utility of 1-Propanamine, N,N-dimethyl-2-nitro- in practical applications:

- Antimicrobial Agents : A study demonstrated that derivatives of 1-Propanamine with modified nitro groups exhibit significant antibacterial activity against various pathogens. This research underscores its potential as a scaffold for developing new antibiotics .

- Neuropharmacology : Research indicates that compounds derived from 1-Propanamine can interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

- Agricultural Chemicals : The compound has been investigated for use in agrochemicals, particularly as an intermediate for developing herbicides and pesticides due to its nitrogen content and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to “1-Propanamine, N,N-dimethyl-2-nitro-” and are compared based on molecular features, physicochemical properties, and applications:

1-Propanamine, N,N,2-Trimethyl-2-Nitro- (CAS 19155-54-5)

- Molecular Formula : C₆H₁₄N₂O₂

- Molecular Weight : 146.19 g/mol

- Key Features : An additional methyl group at carbon 2 compared to the target compound. The nitro group remains at carbon 2, but the extra methyl increases steric hindrance and hydrophobicity.

- Applications: Likely used in organic synthesis as a nitroalkane precursor. No specific toxicity data are available, but its higher molecular weight may reduce volatility compared to the target compound .

1-Propanamine, N,2-Dimethyl-N-Nitro- (CAS 53951-45-4)

- Molecular Formula : C₅H₁₂N₂O₂

- Molecular Weight : 132.16 g/mol

- Key Features: The nitro group is attached to the nitrogen atom instead of carbon 2. This structural difference significantly alters reactivity; nitrosoamines (e.g., N-nitrosodi-n-propylamine) are known carcinogens, but nitroamines like this compound may exhibit different toxicological profiles.

- Applications: Potential use in explosives or pharmaceuticals, though nitroamines are less studied than nitrosoamines .

N-Nitrosodi-n-Propylamine (CAS 621-64-7)

- Molecular Formula : C₆H₁₄N₂O

- Molecular Weight : 130.19 g/mol

- Key Features: A nitrosamine (N-NO group) with two propyl chains. Unlike the target compound, it lacks a nitro group but shares a similar amine backbone.

- Applications: Historically used in rubber manufacturing. Classified as a potent carcinogen (IARC Group 2B), highlighting the critical toxicological contrast between nitro and nitroso derivatives .

1-Propanamine, N,2-Dimethyl- (CAS 625-43-4)

- Molecular Formula : C₅H₁₃N

- Molecular Weight : 87.16 g/mol

- Key Features : Lacks the nitro group, making it a simpler tertiary amine. This absence reduces polarity and increases volatility (boiling point ~85–90°C).

- Applications : Intermediate in surfactant or agrochemical synthesis. Demonstrates how functional groups dictate industrial utility .

Data Table: Comparative Analysis

*Hydrochloride salt form.

Research Findings and Implications

Positional Effects of Nitro Groups :

- Nitro groups on carbon (as in the target compound) enhance electron-withdrawing effects, reducing amine basicity compared to nitroamines (nitro on nitrogen). This impacts solubility and reactivity in synthetic pathways .

- Nitrosoamines (e.g., N-nitrosodi-n-propylamine) exhibit distinct toxicity due to metabolic activation into alkylating agents, unlike nitro derivatives .

Analytical Challenges :

- Differentiation between nitro and nitroso derivatives requires advanced techniques like LC-MS or IR spectroscopy, as seen in forensic analyses of structurally similar amines .

Industrial and Safety Considerations: Hydrochloride salts of nitroamines (e.g., the target compound) are preferred in research due to enhanced stability, whereas free bases may degrade under ambient conditions . Regulatory restrictions apply to nitrosamines due to carcinogenicity, whereas nitro derivatives face fewer regulations but require thorough toxicity profiling .

Preparation Methods

Reductive Amination of Nitroketones

Reductive amination offers a two-step route to tertiary nitroamines. This method, adapted from diamine syntheses , involves condensing a nitroketone with dimethylamine followed by hydrogenation. For example, 2-nitropropanal could react with dimethylamine to form an imine intermediate, which is subsequently reduced using catalytic hydrogenation.

Procedure :

-

Condensation : 2-Nitropropanal and dimethylamine are combined in a refluxing solvent (e.g., ethanol) with molecular sieves to absorb water.

-

Hydrogenation : The imine intermediate is hydrogenated at 30–50 bar H₂ pressure using a Raney nickel or palladium catalyst.

This method, while theoretically viable, faces challenges in stabilizing the nitroketone precursor. Patent CN102617356B highlights similar multi-step hydrogenation processes for diamine production, achieving 90% yields when using optimized catalyst slurries and temperature control .

Direct Nitration of Pre-Formed Amines

Direct nitration of N,N-dimethylpropanamine introduces the nitro group at the 2-position. However, this method is less common due to the sensitivity of tertiary amines to nitrating agents. A modified approach involves protecting the amine group prior to nitration.

Steps :

-

Protection : The amine is converted to a sulfonamide or carbamate using reagents like di-tert-butyl dicarbonate.

-

Nitration : The protected intermediate undergoes electrophilic nitration using a mixed acid (HNO₃/H₂SO₄) at 0–5°C.

-

Deprotection : Acidic hydrolysis (e.g., HCl in dioxane) regenerates the free amine.

While this route is conceptually straightforward, competing side reactions—such as C-nitration or oxidation—often reduce yields. The ACS Journal of Organic Chemistry notes that nitroso intermediates can form under acidic conditions, necessitating rigorous pH control .

Comparative Analysis of Methods

Analytical Characterization

Confirming the structure of 1-propanamine, N,N-dimethyl-2-nitro- requires multimodal analysis:

-

NMR : The nitro group deshields adjacent protons, resulting in distinct resonances. For example, the –CH₂– group adjacent to the nitro group appears near δ 4.2–4.5 in ¹H NMR .

-

Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 133.1 [M+H]⁺, consistent with the molecular weight .

-

IR Spectroscopy : Strong absorptions at 1540 cm⁻¹ (asymmetric NO₂ stretch) and 1370 cm⁻¹ (symmetric NO₂ stretch) confirm the nitro group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.